molecular formula C16H11Cl3N4O B4737885 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B4737885
M. Wt: 381.6 g/mol
InChI Key: OGBWHXOUZZNPDK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where the triazole nitrogen attacks a benzyl halide.

    Amidation: The final step involves the formation of the amide bond between the triazole derivative and 2,4-dichlorobenzoyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated benzene rings, potentially leading to dechlorinated or hydrogenated products.

    Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dechlorinated or hydrogenated triazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the triazole ring, which is known to interact with microbial enzymes.

    Agricultural Chemistry: The compound may be used as a fungicide or herbicide, leveraging its ability to disrupt biological pathways in pests.

    Material Science: Its unique structure allows for exploration in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can inhibit the activity of cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi, leading to antifungal effects. The chlorinated benzene rings may enhance binding affinity to specific protein targets, increasing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Clotrimazole: A widely used antifungal with a similar triazole structure.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives

Properties

IUPAC Name

2,4-dichloro-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O/c17-11-3-1-2-10(6-11)8-23-9-20-16(22-23)21-15(24)13-5-4-12(18)7-14(13)19/h1-7,9H,8H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBWHXOUZZNPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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